Ethanone, 1-(4,5-dihydro-2-methyl-5-nitro-4-phenyl-3-furanyl)-
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Overview
Description
1-(2-METHYL-5-NITRO-4-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a methyl group, a nitro group, and a phenyl group, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYL-5-NITRO-4-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid or nitric acid for nitration, and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2-METHYL-5-NITRO-4-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the furan or phenyl rings .
Scientific Research Applications
1-(2-METHYL-5-NITRO-4-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-METHYL-5-NITRO-4-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and phenyl group contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-nitro-1H-imidazole
- 2-Methyl-5-nitroimidazole
- 4-Nitro-2-methylimidazole
Uniqueness
1-(2-METHYL-5-NITRO-4-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the phenyl group and the ethanone moiety further differentiates it from other nitro-substituted heterocycles .
Biological Activity
Ethanone, 1-(4,5-dihydro-2-methyl-5-nitro-4-phenyl-3-furanyl)- is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C10H14O
- CAS Number: 185317-33-3
- Synonyms: 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl] ethanone
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. The following sections detail specific areas of biological activity.
Antimicrobial Activity
Ethanone derivatives have shown significant antimicrobial properties. In various studies, compounds with similar furan structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Bactericidal | |
Escherichia coli | Bacteriostatic | |
Pseudomonas aeruginosa | Moderate activity |
In particular, the compound's furan ring may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Activity
Preliminary studies suggest that ethanone derivatives may possess anticancer properties. For instance, certain analogs have been evaluated for their ability to inhibit cancer cell proliferation in vitro.
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
The biological activity of ethanone is likely attributed to several mechanisms:
- Cell Membrane Disruption: The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity.
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism.
- Apoptotic Pathways: In cancer cells, ethanone may activate intrinsic apoptotic pathways, leading to programmed cell death.
Case Studies
Several case studies highlight the efficacy of ethanone derivatives in various biological assays:
- Antimicrobial Efficacy Study: A study conducted on a series of furan-based compounds found that those with nitro substitutions exhibited enhanced antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
- Cancer Cell Proliferation Inhibition: In vitro studies on breast cancer cell lines demonstrated that ethanone derivatives could reduce cell viability by over 50% at concentrations below 20 µM, indicating potent anticancer potential .
Properties
CAS No. |
63183-16-4 |
---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-(5-methyl-2-nitro-3-phenyl-2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C13H13NO4/c1-8(15)11-9(2)18-13(14(16)17)12(11)10-6-4-3-5-7-10/h3-7,12-13H,1-2H3 |
InChI Key |
DPXITSSZLSXXOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(O1)[N+](=O)[O-])C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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